molecular formula C19H11F3N2S2 B2357961 2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole CAS No. 337920-50-0

2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole

Cat. No. B2357961
CAS RN: 337920-50-0
M. Wt: 388.43
InChI Key: JNWPSVPYHZBJQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound, “2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one”, was prepared by a three-step synthesis . Its reaction with phosphorus sulfide rendered thione II which was then methylated .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Anti-Bacterial Screening : A study by Kale and Mene (2013) synthesized a series of pyrimido benzothiazole compounds, demonstrating their potential for anti-inflammatory and anti-bacterial activities, which could lead to new drug candidates (Kale and Mene, 2013).
  • Antifungal Activity : Łukowska-Chojnacka et al. (2016) synthesized novel tetrazole derivatives containing benzothiazole, which showed significant sensitivity against certain moulds and high cell growth inhibition in Candida albicans, indicating potential antifungal applications (Łukowska-Chojnacka et al., 2016).
  • Photoluminescence Properties : Research by Yang et al. (2017) focused on novel Ir(III) complexes with benzothiazole derivatives, revealing their strong red and orange emissions, which could have implications in materials science and photophysical applications (Yang et al., 2017).

Chemical Synthesis and Drug Development

  • Pyridine-SF4-Isoxazolines Synthesis : A 2022 study by Maruno et al. explored the synthesis of pyridine-SF4-isoxazolines, indicating potential in drug design due to their properties as SF4 linkers (Maruno et al., 2022).
  • Novel Oxadiazoles Synthesis : Patel et al. (2013) synthesized novel oxadiazoles with benzothiazole moiety, showing promising activity against certain bacteria, although they lacked significant antitumor activity (Patel et al., 2013).
  • Molecular Docking and Biological Evaluation : A study by Fathima et al. (2021) on novel benzoxazole derivatives showcased a range of antimicrobial activities and indicated potential antitubercular properties, as evidenced by molecular docking studies (Fathima et al., 2021).

Miscellaneous Applications

  • Antimicrobial Studies of Pyridine Derivatives : Research by Patel and Agravat (2009) on benzothiazole derivatives found considerable antibacterial activity, contributing to the field of antimicrobial studies (Patel and Agravat, 2009).
  • Anticonvulsant Activity : Khokra et al. (2019) synthesized benzothiazole-coupled sulfonamide derivatives, identifying compounds with significant anticonvulsant potential, highlighting their relevance in neurological research (Khokra et al., 2019).

Future Directions

Trifluoromethylpyridine and its intermediates, which may include this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for these derivatives has been increasing steadily in the last 30 years . Future research may focus on developing new synthetic methods for introducing trifluoromethylpyridine groups within other molecules .

properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]sulfanylpyridin-3-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2S2/c20-19(21,22)12-5-3-6-13(11-12)25-17-14(7-4-10-23-17)18-24-15-8-1-2-9-16(15)26-18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWPSVPYHZBJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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